1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene
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Overview
Description
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It features a bromopropenyl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene typically involves the bromination of propenylbenzene derivatives followed by methoxylation. One common synthetic route includes:
Bromination: Propenylbenzene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate is then reacted with methanol under acidic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a propenyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene can be compared with other brominated aromatic compounds, such as:
- 1-(2-Bromoprop-1-en-1-yl)benzene
- 1-(2-Bromoprop-1-en-1-yl)-4-chlorobenzene
- 1-(2-Bromoprop-1-en-1-yl)-4-fluorobenzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
185038-93-1 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(2-bromoprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
YPMXRKXVXDWMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
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